molecular formula C8H11ClN2O3 B1610449 (4-Methoxy-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-35-5

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B1610449
CAS No.: 67567-35-5
M. Wt: 218.64 g/mol
InChI Key: TWDWVHJEHWAOLV-UHFFFAOYSA-N
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Description

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 4-position and a nitro group at the 2-position on the phenyl ring. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-methoxyaniline followed by reduction and subsequent conversion to the hydrochloride salt. The nitration step introduces the nitro group at the 2-position of the phenyl ring. The reduction step converts the nitro group to an amine group, and finally, the compound is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: (4-Methoxy-2-aminophenyl)methanamine.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical compounds.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to various biologically active molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitroaniline
  • 4-Methoxy-2-nitroaniline
  • 4-Methyl-2-nitroaniline
  • 2-Methyl-6-nitroaniline

Uniqueness

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-7-3-2-6(5-9)8(4-7)10(11)12;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWVHJEHWAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497561
Record name 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-35-5
Record name 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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